

Application Notes: Quantitative PCR for Substance P (TAC1) Gene Expression Analysis

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Compound of Interest

Compound Name: Substance P

Cat. No.: B081579

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Introduction

Substance P, a neuropeptide encoded by the TAC1 gene, is a member of the tachykinin family.[1][2] It plays a crucial role in a wide array of physiological and pathological processes, including pain transmission, inflammation, and immune responses.[2][3][4] **Substance P** exerts its effects by binding to neurokinin receptors, primarily the neurokinin-1 receptor (NK1R). The expression of the TAC1 gene can be modulated in various conditions, making its quantification a valuable tool for research in neuroscience, immunology, and drug development. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring mRNA levels, providing a robust platform for analyzing TAC1 gene expression.

Applications

The analysis of **Substance P** (TAC1) gene expression has significant applications in various research and clinical fields:

- **Pain Research:** Investigating the role of **Substance P** in acute and chronic pain conditions. Elevated levels of **Substance P** are often associated with heightened pain sensitivity.
- **Inflammation and Immunology:** Studying the involvement of **Substance P** in inflammatory diseases such as asthma, inflammatory bowel disease, and arthritis. **Substance P** can modulate the activity of immune cells and promote the release of pro-inflammatory mediators.

- Neuroscience and Psychiatry: Exploring the connection between **Substance P** and neurological and psychiatric disorders like anxiety, depression, and neurodegenerative diseases.
- Drug Development: Evaluating the efficacy of novel therapeutic agents that target the **Substance P**/NK1R signaling pathway.
- Wound Healing: Assessing the role of **Substance P** in tissue repair and regeneration.

Experimental Protocols

This section provides a detailed protocol for the quantification of human TAC1 mRNA expression using a two-step RT-qPCR approach.

1. RNA Isolation and Quantification

High-quality, intact RNA is essential for accurate gene expression analysis.

- Method: Isolate total RNA from cells or tissues using a commercially available kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
- Quality Control: Assess RNA integrity and concentration.
- RNA Integrity: Analyze RNA on a 1% agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for distinct 28S and 18S ribosomal RNA bands.
- RNA Purity and Concentration: Measure the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 indicates pure RNA.

2. Reverse Transcription (RT)

Convert the isolated RNA into complementary DNA (cDNA).

- Procedure:
- Prepare a reaction mix containing 1 µg of total RNA, random hexamers or oligo(dT) primers, dNTPs, and an M-MLV or other suitable reverse transcriptase enzyme in the appropriate

reaction buffer.

- Incubate the reaction mixture according to the enzyme manufacturer's recommendations (e.g., 65°C for 5 min, followed by 37-42°C for 60 min).
- Inactivate the reverse transcriptase by heating to 70-85°C for 5-10 min.
- The resulting cDNA can be stored at -20°C.

3. Quantitative PCR (qPCR)

Amplify and quantify the target (TAC1) and a reference gene in the cDNA samples.

- **Primer Design:** Use validated primers for human TAC1 and a stable reference gene (e.g., GAPDH, ACTB).

Table 1: qPCR Primer Sequences

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')
TAC1	GCCTGTTCTACTGCAAGT TCCAC	CACAGATGACCACTTTGG TGGC
GAPDH	GAAGGTGAAGGTCGGAGTC A	GAAGATGGTGATGGGATTTC

| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |

- **qPCR Reaction Setup:**
- Prepare a master mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
- Add 2 µL of diluted cDNA to each well of a qPCR plate.
- Add the master mix to each well.
- Seal the plate and centrifuge briefly.

Table 2: qPCR Cycling Conditions

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	10 min	1
Denaturation	95	15 sec	40
Annealing/Extension	60	60 sec	

| Melt Curve Analysis | 60-95 | Incremental | 1 |

- Data Collection: Fluorescence data is collected during the annealing/extension step of each cycle.

Data Presentation and Analysis

The primary data from a qPCR experiment are the quantification cycle (Cq) values, also known as threshold cycle (Ct) values.

Relative Quantification ($\Delta\Delta Cq$ Method)

The most common method for analyzing relative gene expression is the $\Delta\Delta Cq$ (or $2^{-\Delta\Delta Ct}$) method.

- Normalization to a Reference Gene (ΔCq): $\Delta Cq = Cq \text{ (target gene)} - Cq \text{ (reference gene)}$
- Normalization to a Control Group ($\Delta\Delta Cq$): $\Delta\Delta Cq = \Delta Cq \text{ (test sample)} - \Delta Cq \text{ (control sample)}$
- Calculate Fold Change: $\text{Fold Change} = 2^{-\Delta\Delta Cq}$

Table 3: Example of qPCR Data and Analysis

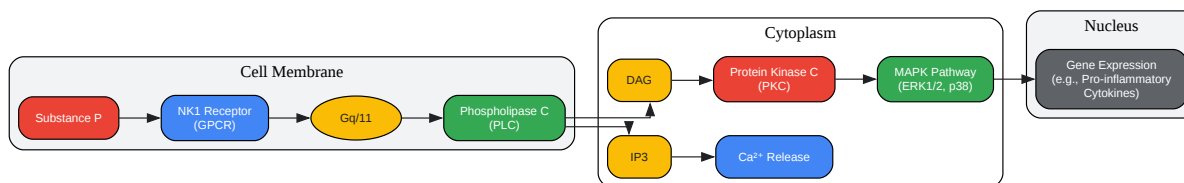
Sample	Treatment	Gene	Cq	ΔCq	$\Delta\Delta Cq$	Fold Change ($2^{-\Delta\Delta Cq}$)
1	Control	TAC1	25.2	5.2	0.0	1.0
		GAPDH	20.0			
2	Treated	TAC1	23.5	3.6	-1.6	3.0

||| GAPDH | 19.9 |||

Visualizations

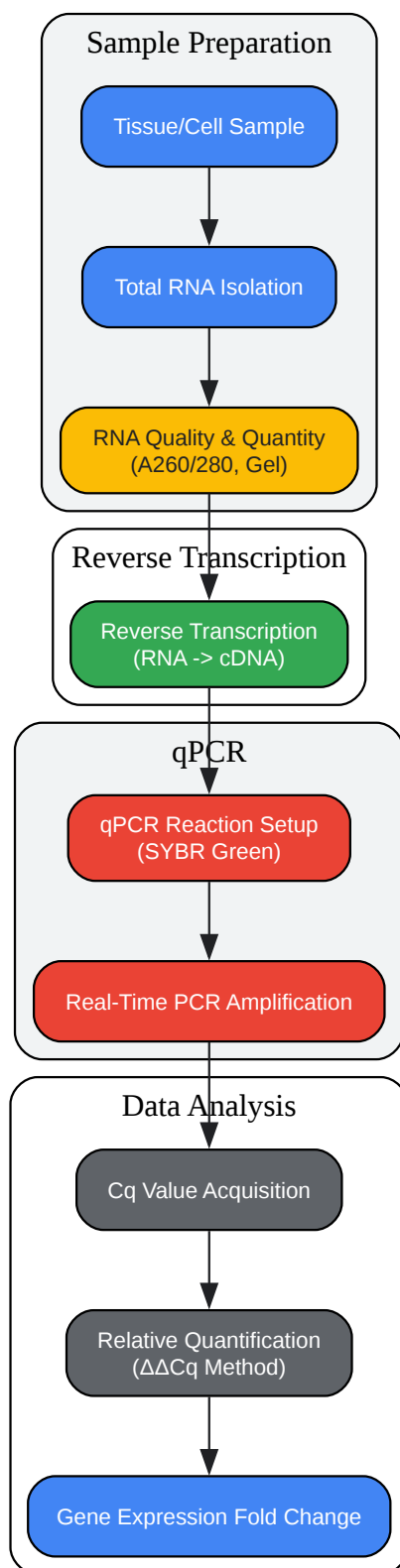
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the **Substance P** signaling pathway and the experimental workflow for qPCR analysis.



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Caption: **Substance P** Signaling Pathway.



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Caption: qPCR Experimental Workflow.

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